molecular formula C17H21NO4 B13969081 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13969081
M. Wt: 303.35 g/mol
InChI Key: WJGBPDLITOEWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can be compared with other spirocyclic compounds, such as:

    2-((Benzyloxy)carbonyl)-7-((tert-butoxy)carbonyl)-2,7-diazaspiro[4.4]nonane-4-carboxylic acid: This compound has a similar spirocyclic structure but with different protecting groups.

    (8S)-7-((tert-butoxy)carbonyl)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid: This compound has a similar spirocyclic core but with different functional groups.

The uniqueness of 2-((Benzyloxy)carbonyl)-2-azaspiro[4

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-15(20)14-6-7-17(10-14)8-9-18(12-17)16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)

InChI Key

WJGBPDLITOEWRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1C(=O)O

Origin of Product

United States

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